molecular formula C7H7BrClN3S B1621722 [(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione CAS No. 850349-98-3

[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione

Cat. No.: B1621722
CAS No.: 850349-98-3
M. Wt: 280.57 g/mol
InChI Key: KRNQHWVOIUVLAN-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for [(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione are not extensively documented in the available literature. . Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action for [(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the phenyl ring.

    This compound: Another related compound with variations in the hydrazine or thione groups.

These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-amino-3-(4-bromo-3-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNQHWVOIUVLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369681
Record name N1-(4-Bromo-3-chlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-98-3
Record name N1-(4-Bromo-3-chlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione
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[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione

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